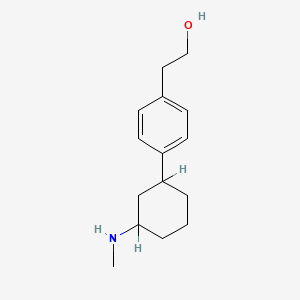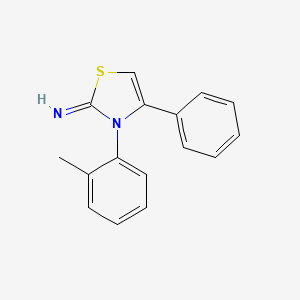![molecular formula C16H24O3S B14450789 Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate CAS No. 75631-51-5](/img/structure/B14450789.png)
Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate is an organic compound that features a butyl ester linked to a phenolic group substituted with a tert-butyl group and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate typically involves the esterification of the corresponding carboxylic acid with butanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance.
Mécanisme D'action
The mechanism of action of Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, thereby scavenging free radicals and exhibiting antioxidant activity. The sulfanyl group can interact with thiol groups in proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate
- tert-Butyl acetate
- 5-tert-Butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
Uniqueness
This compound is unique due to the presence of both the sulfanyl and ester groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a combination of antioxidant and stabilizing properties, making it valuable in various scientific and industrial contexts.
Propriétés
Numéro CAS |
75631-51-5 |
|---|---|
Formule moléculaire |
C16H24O3S |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
butyl 2-(5-tert-butyl-2-hydroxyphenyl)sulfanylacetate |
InChI |
InChI=1S/C16H24O3S/c1-5-6-9-19-15(18)11-20-14-10-12(16(2,3)4)7-8-13(14)17/h7-8,10,17H,5-6,9,11H2,1-4H3 |
Clé InChI |
WXPJUJZYFYVHIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CSC1=C(C=CC(=C1)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)




![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)




![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)



